molecular formula C19H28O3 B1264705 2-Hydroxytestosterone

2-Hydroxytestosterone

Cat. No. B1264705
M. Wt: 304.4 g/mol
InChI Key: ZOIPFFUVGMVQGE-GBMNOFRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxytestosterone is an androstanoid that is testosterone substituted at C2 by a hydroxy group with undefined stereochemistry. It is an androstanoid, a 17beta-hydroxy steroid, a 3-oxo-Delta(4) steroid, a 2-hydroxy steroid and a secondary alpha-hydroxy ketone. It derives from a testosterone.

Scientific Research Applications

Metabolic Pathways and Enzyme Activity

  • 2-Hydroxytestosterone is a metabolite of testosterone, and its formation is a crucial aspect of testosterone metabolism. It involves various enzymes like cytochrome P450 1B1 (CYP1B1) and CYP3A7. Studies indicate that different CYP enzymes show distinct preferences for testosterone metabolites, with CYP3A7 favoring the formation of 2α-hydroxytestosterone over 6β-hydroxytestosterone, suggesting significant differences in enzyme active sites (Kandel, Han, Mao, & Lampe, 2017).

Implications in Hypertension and Cardiovascular Pathophysiology

  • Research has shown that 6β-hydroxytestosterone, a related metabolite, contributes to angiotensin II–induced hypertension and cardiovascular pathophysiology in male mice. It influences renal function and contributes to end-organ injury associated with hypertension. This suggests a potential role for related testosterone metabolites like 2-hydroxytestosterone in these physiological processes (Pingili et al., 2016).

Influence on Steroid Metabolism

  • Testosterone metabolites, including 2-hydroxytestosterone, have been studied in various contexts, such as their influence on the metabolism of other steroids. For instance, the metabolite 6β-hydroxytestosterone was found to be involved in the modulation of the effects of angiotensin II, impacting vascular reactivity, endothelial function, and oxidative stress in a hypertensive state (Pingili, Jennings, Mukherjee, Akroush, Gonzalez, & Malik, 2020).

Neurogenic Hypertension and Inflammation

  • A study on 6β-hydroxytestosterone, a testosterone-CYP1B1 generated metabolite, suggests its contribution to neurogenic hypertension and neuroinflammation in male mice. This indicates a potential area of research for 2-hydroxytestosterone in similar neurological and inflammatory contexts (Singh, Dutta, Song, Oh, Gonzalez, & Malik, 2020).

properties

Product Name

2-Hydroxytestosterone

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-2,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3/t12-,13-,14-,16?,17-,18-,19-/m0/s1

InChI Key

ZOIPFFUVGMVQGE-GBMNOFRWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C(C[C@]34C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C(CC34C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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